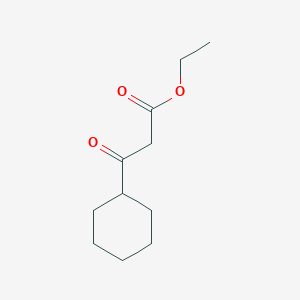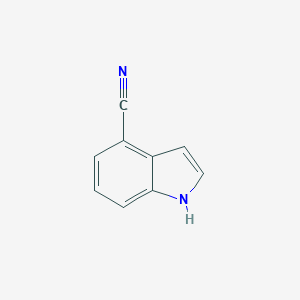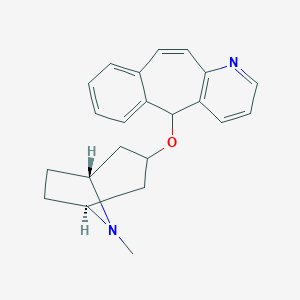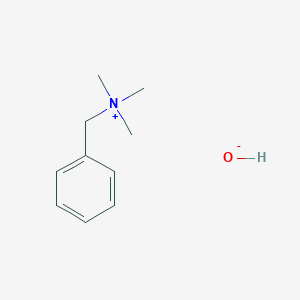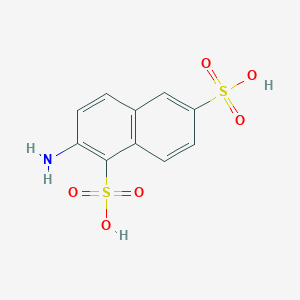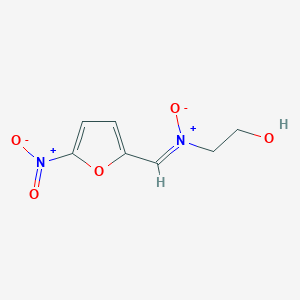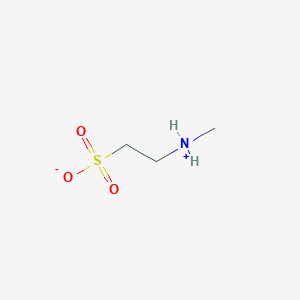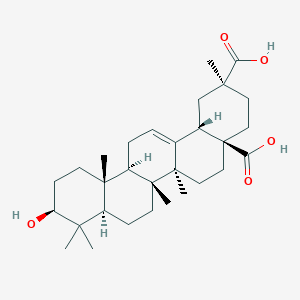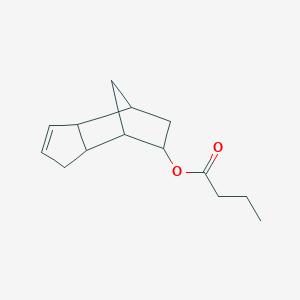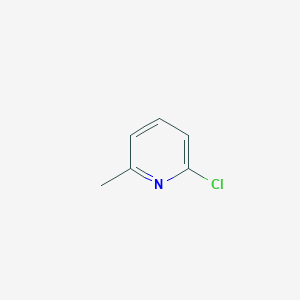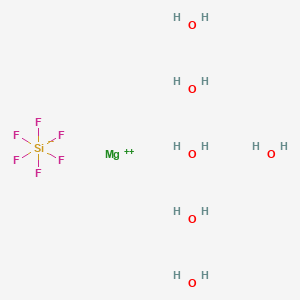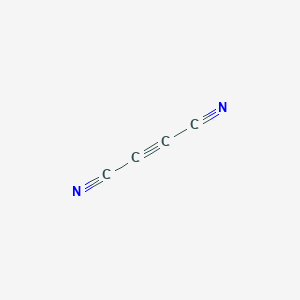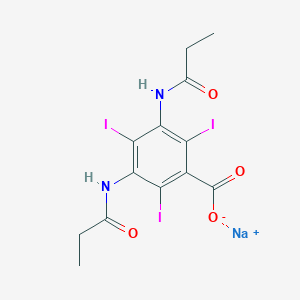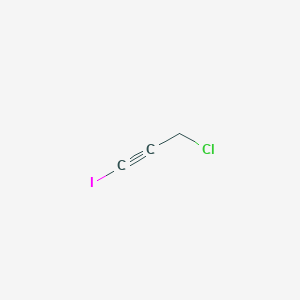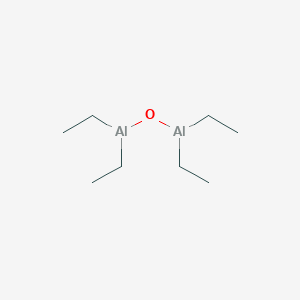
Tetraethyldialuminoxane
描述
Tetraethyldialuminoxane is an organoaluminum compound with the chemical formula (C2H5)2AlOAl(C2H5)2. It is a colorless liquid that is typically used in solution form, often in toluene. This compound is known for its utility in various chemical reactions and industrial applications, particularly as a reagent and catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Tetraethyldialuminoxane can be synthesized through the reaction of diethylaluminum chloride with water. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
2(C2H5)2AlCl+H2O→(C2H5)2AlOAl(C2H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of diethylaluminum chloride and water, often in a solvent such as toluene to control the reaction rate and temperature. The process requires stringent safety measures due to the reactivity of the starting materials and the exothermic nature of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or oxygen. This can lead to the formation of aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various organic reactions, facilitating the reduction of other compounds.
Substitution: The ethyl groups in this compound can be substituted with other alkyl or aryl groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Alkyl or aryl halides in the presence of a catalyst.
Major Products:
Oxidation: Aluminum oxides and other oxidized aluminum species.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
科学研究应用
Tetraethyldialuminoxane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in various organic synthesis reactions.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: Its role in medicine is primarily indirect, through its use in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: this compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also employed in the manufacturing of electronic components and coatings.
作用机制
The mechanism by which tetraethyldialuminoxane exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The aluminum centers in the compound can coordinate with different substrates, enabling catalytic activity in polymerization and other reactions.
相似化合物的比较
Trimethylaluminum: Another organoaluminum compound used in similar applications but with different reactivity due to the presence of methyl groups instead of ethyl groups.
Methylaluminoxane: Often used as a co-catalyst in polymerization reactions, it has a different structure and reactivity profile compared to tetraethyldialuminoxane.
Diethylaluminum chloride: A precursor to this compound, it is used in various synthetic applications but lacks the same catalytic properties.
Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent and catalyst in both laboratory and industrial settings. Its ability to undergo various chemical reactions and facilitate the synthesis of complex organic compounds sets it apart from other organoaluminum compounds.
属性
IUPAC Name |
diethylalumanyloxy(diethyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBWGOJHWAARSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)O[Al](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Al2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586826 | |
| Record name | Tetraethyldialuminoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-83-6 | |
| Record name | Tetraethyldialuminoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


